![molecular formula C18H21FN2O3S B2816392 4-fluoro-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide CAS No. 1171350-07-4](/img/structure/B2816392.png)
4-fluoro-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide
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Description
4-fluoro-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H21FN2O3S and its molecular weight is 364.44. The purity is usually 95%.
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Scientific Research Applications
- Benzenesulfonamide derivatives, including this compound, are known inhibitors of human carbonic anhydrase B . Carbonic anhydrases play essential roles in regulating pH balance and are implicated in various diseases, making them attractive drug targets.
- Some benzenesulfonamide derivatives have shown efficacy in treating proliferative diseases, including cancer . Researchers explore their potential as antitumor agents due to their ability to interfere with cellular processes.
- Benzenesulfonamides serve as building blocks in the synthesis of dyes and photochemicals . Their chemical reactivity allows for the creation of colorful compounds used in various applications.
- The sulfonamide group in this compound contributes to its antimicrobial properties. Researchers investigate its potential as a disinfectant or antimicrobial agent .
- Benzenesulfonamide has been employed in analytical methods. For instance, it was used to develop an analytical method for simultaneous determination of benzotriazole, benzothiazole, and benzenesulfonamide contaminants in environmental waters .
- Researchers have synthesized a radiotracer, 4-[^18F]fluoro-N-methyl-N-(propyl-2-yn-1-yl)benzenesulfonamide ([^18F]F-SA) , for positron emission tomography (PET) imaging. This compound serves as an aromatic sulfonamide-based click chemistry building block .
Carbonic Anhydrase Inhibition
Anticancer Potential
Dye Synthesis
Disinfectants and Antimicrobial Agents
Analytical Chemistry
Radiochemistry and PET Imaging
properties
IUPAC Name |
4-fluoro-N-[1-(2-methoxyethyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O3S/c1-24-12-11-21-10-2-3-14-4-7-16(13-18(14)21)20-25(22,23)17-8-5-15(19)6-9-17/h4-9,13,20H,2-3,10-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZFFIIQIGDCREL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide |
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